molecular formula C11H18Cl2N2 B045654 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride CAS No. 886886-02-8

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Cat. No. B045654
M. Wt: 249.18 g/mol
InChI Key: VJRYOBIUFQEAHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride involves multiple steps, starting from basic pyridine derivatives. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate in the synthesis of lafutidine, starts from 2-amino-4-methylpyridine. This process involves chlorination followed by condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis pathway involves a three-component reaction using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials, demonstrating the versatility in synthesizing piperidine-containing pyridine derivatives (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their conformational flexibility. For example, in one derivative, the dihydropyrazole ring adopts an envelope conformation while the piperidine fused ring assumes a twisted-chair conformation, demonstrating the structural diversity within this chemical class (N. S. Karthikeyan et al., 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination. For instance, a key intermediate in the synthesis of Crizotinib involves such a series of reactions, highlighting the compound's reactivity and the complexity of its synthesis (Steven J. Fussell et al., 2012).

Physical Properties Analysis

The crystal and molecular structures of piperidine derivatives reveal significant insights into their physical properties. X-ray diffraction analysis shows that these compounds often form noncentrosymmetric and polysystem crystals, with a considerable influence of intramolecular and intermolecular hydrogen bonds on their conformation and molecular packing (L. Kuleshova, V. Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride derivatives are influenced by their functional groups and molecular structure. For example, the introduction of iodine into the pyrazole ring of a piperidine derivative enhances its potential for further chemical modifications and applications in medicinal chemistry (R. Smaliy et al., 2011).

Scientific Research Applications

  • Dopamine Receptor Ligands : Several derivatives of 2-(Piperidin-4-ylmethyl)pyridine show potential as dopamine D4 receptor ligands. Specifically:

    • 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-]pyridine has affinity constants of 4200, 2590, 2.2 nM (Li Gu-ca, 2014).
    • 2-[4-(4-fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine has affinity constants of 1.2, 3900, and 1,890 nmol/L (Yang Fang-wei, 2013).
  • Bioactive Compounds in Dermatology and Spasmology : Di(2-furyl) perhydro[1,3,2]dioxaborinino[5,4-c]pyridine derivatives are indicated to have high potential for bioactivities in dermatology, spasmology, anticoagulant, and antipsoriatic agents (N. Phuong et al., 2017).

  • Cancer Research : 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues show considerable growth inhibition of human cancer cell lines, making them potential candidates for drug discovery (S. Harishkumar et al., 2018).

  • Synthetic Routes and Catalysis : 2-(Piperidin-2-ylmethyl)cycloalkanols show promise as a synthetic route for cycloalkene oxides, relevant in catalytic hydrogenation and synthesis of cycloalkanols with known configurations (M. Begley et al., 1986).

  • Aurora Kinase Inhibitors : Compounds have been identified as Aurora kinase inhibitors, potentially useful in treating cancer by inhibiting Aurora A and improving cancer treatment outcomes (ロバート ヘンリー,ジェームズ, 2006).

  • Neuropharmacology : Fluorine atoms at the C-4 position of the piperidine ring enhance the oral bioavailability of 5-HT1A receptor agonists, showing promise in rat models (B. Vacher et al., 1999).

  • Reductive Synthesis : The Samarium diiodide system rapidly reduces pyridins to piperidines, offering a new facile method for reducing heterocyclic compounds, with implications in pharmaceutical and material sciences (Y. Kamochi & T. Kudo, 1995).

  • Corrosion Inhibition : Certain piperidine derivatives like FMPPDBS show high inhibition efficiency against iron corrosion, useful in industrial applications (S. Kaya et al., 2016).

properties

IUPAC Name

2-(piperidin-4-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRYOBIUFQEAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592099
Record name 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

CAS RN

886886-02-8
Record name 2-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Piperidin-4-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride
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2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Citations

For This Compound
1
Citations
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org

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